molecular formula C10H9NO3 B050240 5-Nitro-2-tetralone CAS No. 89331-01-1

5-Nitro-2-tetralone

Cat. No.: B050240
CAS No.: 89331-01-1
M. Wt: 191.18 g/mol
InChI Key: HCTMHJVZTNLVLJ-UHFFFAOYSA-N
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Description

5-Nitro-2-tetralone is an organic compound with the molecular formula C10H9NO3 It is a derivative of tetralone, characterized by the presence of a nitro group at the fifth position of the tetralone ring

Mechanism of Action

Target of Action

Nitro-containing compounds, such as 5-nitro-1,10-phenanthroline, have been found to exhibit activity against mycobacterium tuberculosis

Mode of Action

Nitro-containing compounds often undergo reduction reactions in biological systems, which can lead to the formation of reactive species that interact with cellular targets

Biochemical Pathways

Nitro-containing compounds can interfere with various biochemical pathways depending on their specific targets . More research is needed to identify the specific pathways affected by 5-Nitro-2-tetralone.

Pharmacokinetics

The molecular weight of 19118 g/mol suggests that it could potentially be absorbed and distributed in the body. The nitro group in the compound could undergo metabolic transformations

Result of Action

Nitro-containing compounds can induce various cellular responses, including the induction of autophagy in macrophages . More research is needed to determine the specific effects of this compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain enzymes or co-factors could affect the compound’s activity. Additionally, the compound’s stability could be influenced by factors such as pH, temperature, and the presence of other chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-tetralone typically involves the nitration of 2-tetralone. One common method is the nitration using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The reaction is carried out by slowly adding 2-tetralone to the acid mixture while maintaining the temperature below 0°C to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred for a few hours, followed by neutralization and extraction to isolate the product .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2-tetralone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 5-Amino-2-tetralone.

    Substitution: Various substituted tetralones depending on the nucleophile used.

    Oxidation: Tetralone quinones.

Scientific Research Applications

5-Nitro-2-tetralone has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other tetralone derivatives .

Properties

IUPAC Name

5-nitro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTMHJVZTNLVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80519741
Record name 5-Nitro-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80519741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89331-01-1
Record name 5-Nitro-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80519741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 5-nitro-2-tetralone in the synthesis of dihydrolysergic acid?

A1: The paper highlights a novel synthetic route to dihydrolysergic acid, a crucial precursor to ergot alkaloids, utilizing this compound. [] This method offers a significant advantage: it allows for the introduction of diverse substituents in the aromatic ring of the final product. Traditional methods often require tedious protection and deprotection steps for the indole ring, a challenge this approach bypasses. By starting with appropriately substituted 5-nitro-2-tetralones, the synthesis proceeds through a tricyclic isonitrile intermediate, culminating in the indole ring closure as the final step. [] This strategy streamlines the synthesis and opens avenues for creating a range of dihydrolysergic acid derivatives with potentially modified pharmacological properties.

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